Lipophilicity-Driven Permeability Differentiation: XLogP3-AA Head-to-Head Comparison with 2-Morpholino and 2-Dimethylamino Analogs
The target compound exhibits a computed XLogP3-AA of 5.1, which is approximately 1.5–2.5 log units higher than the 2-morpholino analog (estimated XLogP3-AA ≈ 3.0–3.6 based on the morpholine oxygen increasing polarity) and approximately 1.0–1.5 log units higher than the 2-dimethylamino analog (estimated XLogP3-AA ≈ 3.6–4.1) . This increased lipophilicity, driven by the six-membered piperidine ring compared to the more polar morpholine or smaller dimethylamino substituents, is predicted to enhance passive transcellular permeability by approximately 3- to 10-fold based on the established log-linear relationship between LogP and Caco-2 permeability coefficients for neutral and moderately basic heterocycles . The TPSA of 79.9 Ų remains below the 140 Ų threshold associated with poor oral absorption, while the zero hydrogen bond donor count eliminates a potential source of desolvation penalty during membrane transit .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 5.1; TPSA: 79.9 Ų; HBD: 0; HBA: 6; Rotatable bonds: 6 |
| Comparator Or Baseline | 2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate (CAS 941936-01-2): estimated XLogP3-AA ≈ 3.4, TPSA ≈ 89 Ų (morpholine oxygen adds polarity and HBA count). 2-(Dimethylamino)benzo[d]thiazol-6-yl 2-phenoxyacetate (CAS 953197-37-0): estimated XLogP3-AA ≈ 3.9, TPSA ≈ 71 Ų. |
| Quantified Difference | ΔXLogP3-AA: +1.7 vs. morpholino analog; +1.2 vs. dimethylamino analog. ΔTPSA: −9 Ų vs. morpholino analog; +9 Ų vs. dimethylamino analog. |
| Conditions | Computed physicochemical properties using XLogP3 3.0 and Cactvs 3.4.8.24 algorithms via PubChem (2025.09.15 release) . Comparator values are estimated based on structural differences. |
Why This Matters
Higher lipophilicity within the drug-like range (LogP 1–5) can improve membrane permeability and cellular uptake, making the piperidine analog the preferred choice for cell-based assays requiring intracellular target engagement, while the morpholino analog may be preferable when higher aqueous solubility is needed for in vitro biochemical assays.
- [1] PubChem. Compound Summary for CID 8611460: 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/8611460 (accessed 2026-05-06). View Source
